molecular formula C11H9IO3S B13018484 Ethyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate

Ethyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate

Cat. No.: B13018484
M. Wt: 348.16 g/mol
InChI Key: DHCRFYVAJNNXOZ-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate (CAS 2167894-44-0) is a high-purity chemical intermediate with a molecular weight of 348.16 and the molecular formula C 11 H 9 IO 3 S. This compound features a benzo[b]thiophene core, a privileged scaffold in medicinal chemistry known for its versatile pharmacological properties and role as a bio-isosteric replacement for phenyl rings, which can enhance metabolic stability and binding affinity in drug candidates . The specific structural features of this reagent—including the iodine substituent and the ester group—make it a valuable building block for extensive structural diversification in organic synthesis and drug discovery programs. Researchers utilize this compound particularly in the development of novel anti-infective agents. The benzo[b]thiophene nucleus is a key structural component in compounds screened for activity against drug-resistant bacterial strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Proper handling procedures and cold-chain transportation are recommended to preserve its stability and integrity.

Properties

Molecular Formula

C11H9IO3S

Molecular Weight

348.16 g/mol

IUPAC Name

ethyl 3-hydroxy-4-iodo-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9IO3S/c1-2-15-11(14)10-9(13)8-6(12)4-3-5-7(8)16-10/h3-5,13H,2H2,1H3

InChI Key

DHCRFYVAJNNXOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC=C2I)O

Origin of Product

United States

Preparation Methods

Iodocyclization of Propargyl Alcohol Derivatives

This one-pot methodology leverages iodine-mediated cyclization and alkylation to construct the benzo[b]thiophene core while introducing the iodine substituent.

Procedure :

  • Starting material : 2-(Propynyl-3-ol) thioanisole derivatives.
  • Conditions :
    • Iodine (1.2 equiv) in acetic acid at 50°C for 6–8 hours.
    • Subsequent alkylation with ethyl glyoxylate under microwave irradiation (100°C, 20 min).

Key Data :

Step Yield (%) Purity (%) Byproducts
Iodocyclization 70–75 ≥95 Diiodinated isomers (5%)
Esterification 65–70 ≥90 Hydrolyzed ester (10%)

Advantages :

  • Eliminates intermediate purification, reducing solvent waste.
  • Microwave-assisted steps enhance reaction efficiency.

Palladium-Catalyzed Carbonylative Cyclization

This method constructs the thiophene ring and carboxylate ester simultaneously via palladium-mediated carbonylation.

Procedure :

  • Substrate : 2-Iodo-3-hydroxyphenyl ethyl propiolate.
  • Catalyst System : PdI₂ (5 mol%), KI (2.5 equiv).
  • Conditions :
    • CO pressure (32 atm), ethanol solvent, 80°C for 24 hours.

Performance Metrics :

Parameter Value
Isolated yield 78–83%
Turnover number (TON) 16–18
Selectivity >95% for 4-iodo isomer

Mechanistic Insight :

  • CO insertion generates a Pd–acyl intermediate, followed by cyclization to form the thiophene ring.

Sequential Halogenation and Esterification

A modular approach involving thiophene core synthesis followed by iodination and esterification.

Stepwise Protocol :

  • Thiophene Formation :
    • Gewald reaction: Condensation of ethyl cyanoacetate, elemental sulfur, and 2-iodoacetophenone in DMF (120°C, 8 h).
    • Yield: 55–60%.
  • Hydroxylation :
    • Oxidative demethylation using BBr₃ in CH₂Cl₂ (−78°C to RT).
    • Yield: 85–90%.
  • Iodination :
    • Electrophilic substitution with ICl in glacial acetic acid (40°C, 4 h).
    • Yield: 70–75%.

Comparative Efficiency :

Method Total Yield (%) Time (h) Scalability
Iodocyclization 45–50 8–10 Moderate
Carbonylative 78–83 24 High
Sequential 35–40 20 Low

Microwave-Assisted Synthesis

Adapted from 3-aminobenzo[b]thiophene methodologies, this route replaces amines with hydroxyl groups via post-cyclization modifications.

Optimized Workflow :

  • Cyclization : 2-Fluoro-4-iodobenzonitrile + ethyl thioglycolate in DMSO with triethylamine (microwave, 130°C, 15 min).
  • Hydrolysis : Treatment with 6N HCl at 100°C for 2 h.

Results :

  • Thiophene core yield: 88–92%.
  • Hydroxylation efficiency: >90%.

Critical Analysis of Methodologies

Method Strengths Limitations
Iodocyclization High atom economy, one-pot process Limited substrate compatibility
Carbonylative Excellent regioselectivity High CO pressure requirements
Sequential Modular flexibility Low overall yield
Microwave-Assisted Rapid kinetics Specialized equipment needed

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the iodine group to a hydrogen atom.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives .

Scientific Research Applications

Ethyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The presence of the iodine and hydroxy groups allows it to form strong interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference Evidence
Ethyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate 3-OH, 4-I ~318.12 (calculated) High atomic weight (iodine), polarizable halogen, H-bond donor capability N/A (Target)
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate 3-OH 222.26 Simpler structure; lacks halogen, lower steric hindrance
Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate 3-OH, 7-Cl 256.71 Chlorine's electronegativity enhances polarity; lower steric bulk vs. iodine
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate 3-NH₂, 5-Cl-phenyl ~295.76 (calculated) Amino group improves solubility; chlorophenyl adds lipophilicity
Ethyl 4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate 4-SO₂iPr, 5-SMe 323.44 Bulky sulfonyl group; methylthio enhances hydrophobic interactions
Ethyl 5-hydroxy-4,7-dioxo-benzo[b]thiophene-2-carboxylate 5-OH, 4,7-dioxo ~250 (estimated) Electron-withdrawing dioxo groups; photoactive properties

Key Observations :

  • Iodine vs. Chlorine/Bromine: The iodine atom in the target compound increases molecular weight and polarizability compared to chlorine (e.g., ) or bromine derivatives.
  • Hydroxyl Group: The 3-OH group distinguishes it from amino- or ester-substituted analogs (e.g., ), improving aqueous solubility via hydrogen bonding.

Electronic and Crystallographic Insights

  • Electronic Effects: The electron-withdrawing iodine and hydroxyl groups create a polarized aromatic system, contrasting with electron-donating groups like methylthio or amino .
  • Crystal Packing : The hydroxyl group facilitates hydrogen-bonded networks (as in ), while iodine’s polarizability may influence π-stacking interactions.

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